delta-MSH
Overview
Description
Scientific Research Applications
Drug Abuse Screening : GC-MS (Gas Chromatography-Mass Spectrometry) is commonly used for verifying positive results in drug abuse screening, with applications for derivatives of delta 1-THC-7-oic acid (Szirmai, Beck, Stephansson, & Halldin, 1996).
Evolutionary Biology : Delta-MSH has been discovered in dogfish proopiomelanocortin, providing insights into its evolution from alpha-MSH and beta-MSH in elasmobranchs (Amemiya et al., 1999).
Two-Photon Sensitization and Imaging : Molecules with large delta values and specific structural motifs offer potential for enhanced two-photon sensitization and imaging, important in fields like microscopy and photochemistry (Albota et al., 1998).
Cardioprotection : Stimulation of the delta opioid receptor, akin to ischemic preconditioning, shows potential in protecting human muscle from simulated ischemia through mitochondrial K(ATP) channel opening (Bell et al., 2000).
Fusion Energy Sciences : The Delta framework is utilized in fusion energy sciences to streamline data analysis and visualization on remote supercomputers, addressing big-data challenges (Kube et al., 2020).
Peptide Research : Studies on delta-MSH in proopiomelanocortin (POMC) genes across various species, like the Port Jackson shark, inform our understanding of peptide evolution and diversity (Dores, Cameron, Lecaudé, & Danielson, 2003).
Biophysical Chemistry : Research into the conformation induction in melanotropic peptides like delta-MSH, especially in relation to their interaction with solvents like trifluoroethanol, contributes to our understanding of peptide structure and dynamics (Mukhopadhyay & Basak, 1998).
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Delta-MSH . It is also recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas in case of accidental release .
properties
IUPAC Name |
4-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N11O11S/c1-19(2)30(48-34(56)25(10-11-29(51)52)46-33(55)26(12-14-60-3)45-31(53)22(38)18-49)35(57)47-24(9-6-13-41-37(39)40)32(54)43-17-28(50)44-27(36(58)59)15-20-16-42-23-8-5-4-7-21(20)23/h4-5,7-8,16,19,22,24-27,30,42,49H,6,9-15,17-18,38H2,1-3H3,(H,43,54)(H,44,50)(H,45,53)(H,46,55)(H,47,57)(H,48,56)(H,51,52)(H,58,59)(H4,39,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFOUIQFGQPNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N11O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564390 | |
Record name | Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100930-04-9 | |
Record name | Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.